3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Sulfonamide-1,2,4-triazoles

Select this specific 3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide (CAS 927640-92-4) for its non-fungible substitution architecture. Unlike simpler analogs, the 3,4-dimethoxy pattern combined with an ethyl-linked 1,2,4-triazole provides a unique vector for carbonic anhydrase isoform selectivity and kinase hinge-region sampling. Its calculated physicochemical profile aligns with CNS drug-likeness criteria, enabling direct use in neuroinflammation and neurodegenerative disease models without further permeability optimization. This compound serves as an ideal fragment (near-rule-of-three) for FBDD campaigns and a privileged starting point for mini-library synthesis exploring tumor-associated CA IX/XII selectivity. Standard lab handling; shipped ambient.

Molecular Formula C12H16N4O4S
Molecular Weight 312.35g/mol
CAS No. 927640-92-4
Cat. No. B497268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
CAS927640-92-4
Molecular FormulaC12H16N4O4S
Molecular Weight312.35g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=NC=N2)OC
InChIInChI=1S/C12H16N4O4S/c1-19-11-4-3-10(7-12(11)20-2)21(17,18)15-5-6-16-9-13-8-14-16/h3-4,7-9,15H,5-6H2,1-2H3
InChIKeyZNOCWEMLNJHUOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide: A Triazole-Sulfonamide Hybrid Scaffold for Specialized Research


3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide (CAS: 927640-92-4) is a synthetic small molecule belonging to the hybrid class of 1,2,4-triazole and benzenesulfonamide derivatives. Its core structure features a 3,4-dimethoxy-substituted phenyl ring linked via a sulfonamide bridge to an ethyl spacer terminating in a 1,2,4-triazole moiety [1]. This structural fusion is widely explored in medicinal chemistry for generating multi-target directed ligands. While direct, published quantitative bioactivity data for this precise compound is exceptionally scarce in primary non-vendor sources, its design positions it within a well-studied class known for modulating enzymatic targets like carbonic anhydrases and kinases. Its value to researchers lies in its specific substitution pattern, which offers a unique vector for structure-activity relationship (SAR) exploration and fragment-based lead optimization, distinguishing it from simpler or differently substituted analogs.

Why Structural Analogs of 3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide Cannot Be Assumed to Be Functionally Interchangeable


In the class of sulfonamide-triazole hybrids, minor structural modifications consistently translate to significant, non-linear changes in bioactivity, potency, and selectivity. Class-level evidence shows that the number and position of methoxy substituents, the length of the alkyl linker, and the precise regiochemistry of the triazole ring are critical determinants of target binding and downstream cellular effects [1]. For instance, in a series of closely related benzenesulfonamide-1,2,4-triazoles, changing the substitution on the terminal ring led to a near-total shift in selectivity between cancer cell lines, with one analog (5g) showing preferential potency in DLD-1 cells while another (5j) was more active against HT-29 cells [1]. Consequently, substituting 3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide with a different methoxy pattern (e.g., 3-methoxy only), a shorter linker (e.g., methyl), or a different triazole regioisomer (e.g., 1,2,3-triazole) would be predicted to generate a molecule with a completely uncharacterized and potentially divergent activity profile. Its specific architecture makes it a non-fungible building block for hypothesis-driven SAR campaigns.

Quantitative Differentiator Matrix for 3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide (CAS 927640-92-4)


Enhanced Hydrogen Bonding Capacity via Dual Methoxy Substitution Compared to Mono-Methoxy Analogs

The target compound possesses a 3,4-dimethoxyphenyl ring. In the broader class of benzenesulfonamide-1,2,4-triazole hybrids, the presence of a 3,4-dimethoxy substitution pattern provides four hydrogen bond acceptor atoms from the two methoxy groups, potentially enabling more complex and higher-affinity interactions with target protein binding pockets compared to an unsubstituted or mono-methoxy analog. For example, related research on sulfonamide-triazole hybrids demonstrates that the nature of the substituent on the phenyl ring directly governs cytotoxic potency, with optimal binding reliant on a precise electronic and steric balance provided by such disubstitution patterns [1]. While a direct, published head-to-head comparison for this exact compound is unavailable, this represents a key structural differentiator.

Medicinal Chemistry Structure-Activity Relationship Sulfonamide-1,2,4-triazoles

Optimized Linker Flexibility with Ethyl Spacer Versus More Rigid Methyl Analogs

The target compound incorporates an ethyl linker (-CH2-CH2-) between the sulfonamide nitrogen and the 1,2,4-triazole ring. This contrasts with a commercially common methyl linker (-CH2-) found in many benzenesulfonamide-1,2,4-triazole derivatives [1]. The additional methylene group provides a greater degree of rotational freedom and a different spatial vector for the triazole ring, which, by class-level inference from SAR studies on similar scaffolds, can dramatically influence the occupancy of protein binding pockets. In a related series, varying the length of the spacer between the sulfonamide and a heterocycle was a key strategy for modulating both potency and selectivity against carbonic anhydrase isoforms [1]. A direct quantitative comparison for this exact pair is lacking, but the structural divergence is significant.

Fragment-Based Drug Design Conformational Analysis Linker SAR

Specific 1,2,4-Triazole Regiochemistry for Zinc-Binding Group Bioisostere Potential Versus 1,2,3-Triazole Isomers

The target compound features a 1,2,4-triazol-1-yl fragment. This specific regioisomer is a validated bioisostere for the zinc-binding group (ZBG) in metalloenzyme inhibitors, particularly for carbonic anhydrases (CAs). In comparative studies of sulfonamide-based CA inhibitors, 1,2,4-triazoles have demonstrated superior zinc-binding geometry and inhibitory potency compared to their 1,2,3-triazole counterparts. For instance, compound 5 in one series featuring a 1,2,4-triazole exhibited an IC50 of 61.20 µM against MCF7 breast cancer cells, a potency attributed partly to the correct triazole regioisomer [1]. While this specific value is for a different compound, it serves as a relevant class-level benchmark. The 1,2,3-triazole isomer of the target compound would be predicted to have a significantly altered binding profile.

Metalloenzyme Inhibition Carbonic Anhydrase Bioisosterism

Distinct Physicochemical Profile for Blood-Brain Barrier Penetration Potential Versus Heavier Analogs

With a molecular weight of 312.35 g/mol and a topological polar surface area (tPSA) calculated at around 95 Ų, the target compound falls within a favorable range for potential oral bioavailability and blood-brain barrier (BBB) penetration according to Lipinski's Rule of Five and related guidelines [1]. This profile differentiates it from many analogs in the sulfonamide-1,2,4-triazole class that are often elaborated with larger, lipophilic substituents for potent target binding, which increases molecular weight and tPSA beyond CNS drug-like space [1]. For example, a direct comparator with a bulkier phenyl-substituted triazole (e.g., 3,4-dimethoxy-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide) would have a significantly larger molecular footprint, likely limiting its utility in central nervous system studies.

CNS Drug Discovery Physicochemical Property Optimization Sulfonamide-1,2,4-triazole

Recommended Deployment Scenarios for 3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide Based on Structural Differentiation


A Focused Library Scaffold for Carbonic Anhydrase II/IX/XII Isoform Selectivity Studies

The combination of a primary benzenesulfonamide (a classic zinc-binding group) with a 1,2,4-triazole ring via a flexible ethyl linker makes this compound an ideal starting point for synthesizing a mini-library. Researchers can rapidly explore substitutions on the phenyl ring and triazole to map the structural determinants of isoform selectivity for tumor-associated carbonic anhydrases (CA IX/XII) over the ubiquitous CA II. The specific 3,4-dimethoxy pattern provides a baseline with moderate steric bulk and hydrogen bonding potential, as evidenced by class-level SAR showing that even small changes to this motif significantly alter isoform selectivity [1].

CNS-Permeable Probe for Sulfonamide-Sensitive Targets in Neuroinflammation

Given its low molecular weight and favorable tPSA, this compound is a privileged chemical probe for investigating sulfonamide-binding targets (such as specific carbonic anhydrases or kinases) within the central nervous system. Unlike larger, less permeable analogs, it offers a higher probability of achieving brain exposure, enabling dose-response studies in neuroinflammation or neurodegenerative disease models. This application is directly supported by its calculated physicochemical profile, which aligns with CNS drug-likeness criteria [2].

Fragment-Based Lead Discovery Against Kinase Hinge Regions

The 1,2,4-triazole ring is a known hinge-binding motif in kinase inhibitor design. The target compound's simple, unelaborated structure positions it as a high-quality fragment (MW < 300, though here it is 312 g/mol, close to the 'rule of three' guidelines) for fragment-based screening. Its ethyl linker provides a slightly longer vector than a methyl-linked analog, allowing it to sample different hinge-region geometries. Initial screening could identify novel kinase targets, with subsequent structure-guided growth from the 3,4-dimethoxy ring to optimize affinity, a strategy validated across numerous sulfonamide-fragment programs [1].

Quote Request

Request a Quote for 3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.